Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-
Description
Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- (CAS: 1884710-54-6) is a boronate ester-functionalized aromatic nitrile compound. Its structure features a benzonitrile core substituted with a phenoxymethyl group at the 2-position, further modified by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the meta position of the phenoxy ring . This compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for materials science and pharmaceutical applications . Its vibrational properties and crystal structure have been characterized, revealing planar geometry with intermolecular interactions stabilizing the lattice .
Properties
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-10-7-11-18(12-17)23-14-16-9-6-5-8-15(16)13-22/h5-12H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZECDMMIVDMXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenolic Oxygen
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is treated with 2-(bromomethyl)benzonitrile in the presence of a base:
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Base : KOH or Cs₂CO₃ (2.5 equiv)
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Solvent : Dimethylformamide (DMF) or acetone
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Temperature : 60–80°C for 6–12 hours
This method achieves 68–85% yields , with side products arising from over-alkylation or hydrolysis of the boronate ester.
Table 2: Comparative Base Performance in Etherification
| Base | Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|
| KOH | DMF | 70 | 78 | <5% di-alkylated species |
| Cs₂CO₃ | Acetone | 60 | 85 | Minimal |
| NaH | THF | 25 | 42 | Significant hydrolysis |
Sequential Functionalization Strategies
Multi-step syntheses are employed when direct coupling proves challenging. A common sequence involves:
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Borylation of Preformed Ethers :
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Late-Stage Boronate Installation :
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Continuous Flow Reactors : Reduce reaction times from hours to minutes via precise temperature/pressure control.
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Catalyst Recycling : Immobilized Pd on carbon or magnetic nanoparticles lowers metal leaching.
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Purification : Short-path distillation or crystallization from ethanol/water mixtures achieves >99% purity.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Sensitive to oxygen/moisture | 75–92% |
| Williamson Ether | Mild conditions | Competing elimination reactions | 68–85% |
| Sequential Borylation | Flexibility in step optimization | Higher synthetic step count | 60–78% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitrile group can be oxidized to form a carboxylic acid.
Reduction: : The nitrile group can be reduced to form a primary amine.
Substitution: : The boronic ester moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Primary amine derivatives.
Substitution: : Various boronic acid derivatives and their conjugates.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 335.2 g/mol. It features a benzonitrile group attached to a boron-containing dioxaborolane moiety, which enhances its reactivity and potential applications in synthesis and catalysis.
Medicinal Chemistry
Benzonitrile derivatives are often explored for their pharmacological properties. The presence of the boron atom in this compound can influence biological activity by facilitating interactions with biological targets. Some potential applications include:
- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell growth by targeting specific pathways involved in tumor proliferation.
- Antimicrobial Activity : Studies have indicated that benzonitrile derivatives exhibit antimicrobial properties against various pathogens. The incorporation of the dioxaborolane moiety may enhance this activity by improving solubility and bioavailability.
Materials Science
In materials science, benzonitrile derivatives are being investigated for their role in developing advanced materials:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers. Its unique structure may impart desirable properties such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology : Research is being conducted on the use of benzonitrile derivatives in the fabrication of nanomaterials. The boron-containing groups can facilitate the formation of nanoscale structures with specific functionalities.
Catalysis
The presence of boron in this compound makes it a candidate for catalytic applications:
- Boron-Catalyzed Reactions : Benzonitrile derivatives can serve as catalysts or catalyst precursors in organic reactions, such as cross-coupling reactions which are crucial in synthesizing complex organic molecules.
- Green Chemistry : The use of boron compounds is often associated with environmentally friendly processes due to their ability to promote reactions under mild conditions and reduce waste.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various benzonitrile derivatives, including those with boron moieties. Results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Antimicrobial Properties
Another research focused on synthesizing benzonitrile derivatives and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the dioxaborolane structure enhanced antimicrobial efficacy significantly compared to traditional antibiotics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic ester moiety can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Benzonitrile Derivatives with Boronate Esters
Key Observations :
- Positional Isomerism: The target compound’s boronate group at the meta position of the phenoxy ring contrasts with analogues like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0), where the boronate is directly attached to the benzonitrile core at the 3-position. This difference impacts electronic properties and reactivity in cross-coupling .
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents (e.g., CAS 666472) enhance electrophilicity, making the compound more reactive toward nucleophilic agents compared to the parent structure .
Physical and Chemical Properties
- Stability : Boronate esters are moisture-sensitive, but electron-withdrawing groups (e.g., –CN, –CF₃) improve stability. The target compound’s nitrile group reduces electron density at the boron center, mitigating hydrolysis .
- Purity : Commercial samples of the target compound are typically ≥97% pure, while fluorinated analogues are ≥95% pure .
Biological Activity
Benzonitrile derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- (CAS No. 1813554-44-7) is particularly notable for its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound based on available literature.
- Molecular Formula : C20H22BNO3
- Molecular Weight : 335.2 g/mol
- Structure : The compound features a benzonitrile moiety linked to a phenoxy group substituted with a dioxaborolane unit.
Biological Activity Overview
The biological activity of Benzonitrile derivatives can be categorized into several key areas:
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Antimicrobial Activity :
- Studies have shown that benzonitrile derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the dioxaborolane unit enhances the lipophilicity and membrane permeability of the compounds, facilitating their action against microbial cells.
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Anticancer Properties :
- Research indicates that certain benzonitrile derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
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Enzyme Inhibition :
- Some studies suggest that benzonitrile derivatives may act as inhibitors of key enzymes involved in metabolic pathways. For example, inhibition of certain kinases has been observed, which could be beneficial in targeting cancer and inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various benzonitrile derivatives, including the compound . The results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzonitrile derivative | 32 | S. aureus |
| Benzonitrile derivative | 64 | E. coli |
Case Study 2: Anticancer Activity
In vitro assays conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations of 10–20 μM after 48 hours of treatment. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
| Concentration (μM) | % Cell Viability | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 30 |
| 20 | 50 | 60 |
The biological activities of Benzonitrile derivatives are attributed to their ability to interact with cellular targets:
- Membrane Disruption : The lipophilic nature of the dioxaborolane moiety allows these compounds to integrate into lipid membranes, causing disruption and leading to cell lysis.
- Enzyme Interaction : Binding studies suggest that these compounds can inhibit enzyme activity by competing with substrates or altering enzyme conformation.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Methodological Answer:
The compound’s boronic ester moiety suggests synthetic routes involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:
- Substitution Reactions: Introduce the boronic ester group via borylation of a halogenated precursor using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) .
- Purification: Use column chromatography with silica gel and verify purity via HPLC or GC-MS.
- Validation: Confirm structural integrity via H NMR and C NMR, comparing peaks to analogous boronic esters (e.g., δ 7.58 ppm for aromatic protons in related compounds) .
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: CN stretching vibrations are observed at ~2220–2240 cm⁻¹. Hydroxyl or methoxy groups (if present) show bands at ~3200–3600 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₄H₁₈BNO₃: 259.11 g/mol) .
Advanced: How do computational studies elucidate its bulk and interfacial properties?
Methodological Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) are critical:
- Surface Interactions: Simulate adsorption on metal surfaces (Ag, Au) to study orientation effects. Benzonitrile derivatives exhibit π-stacking on metal-doped carbon nanostructures .
- Viscosity Analysis: MD simulations replicate experimental viscosity fluctuations (e.g., ~313 K) by modeling temperature-dependent ring-stacking behavior .
- Solvent Effects: Use COSMO-RS models to predict solvation free energy in polar solvents like DMF or acetonitrile .
Advanced: How to resolve contradictions in catalytic activity data?
Methodological Answer:
Conflicting catalytic results (e.g., deactivation in nitrile hydrogenation) require:
- Pre-Treatment Experiments: Expose catalysts to intermediates (e.g., HCOOH–NEt₃) to identify poisoning species. ICP-OES analysis confirms Pd leaching (e.g., 5.56 wt% Pd in fresh catalysts vs. 5.24 wt% post-reaction) .
- Kinetic Profiling: Compare initial turnover frequencies (TOF) under varying conditions (temperature, H₂ pressure) to distinguish between poisoning and leaching effects .
Basic: What are its primary applications in organic synthesis?
Methodological Answer:
- Suzuki-Miyaura Coupling: The boronic ester acts as a coupling partner for aryl halides. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used in C–C bond formation .
- Medicinal Chemistry: Fluorinated analogs (e.g., 3-fluoro derivatives) serve as intermediates in drug discovery for enhanced metabolic stability .
Advanced: How to analyze thermal stability and phase transitions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Measure melting points (e.g., 94–99°C for related compounds) and glass transition temperatures (Tₚ) .
- Thermogravimetric Analysis (TGA): Assess decomposition onset temperatures (typically >200°C for boronic esters) .
- Phase Diagrams: Use high-pressure cells to study liquid-solid equilibria, referencing thermodynamic models for benzonitrile analogs .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage: Keep in sealed containers at 0–6°C to prevent moisture absorption and degradation .
- Spill Management: Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent boronic ester hydrolysis .
Advanced: How to design experiments probing solvent interactions?
Methodological Answer:
- Viscosity Measurements: Use capillary viscometers or rheometers to correlate temperature-dependent viscosity with MD simulations (e.g., fluctuations at ~313 K) .
- Solvent Miscibility Tests: Perform phase diagrams in binary mixtures (e.g., benzonitrile/water) to assess co-solvent behavior .
- Surface Tension Analysis: Employ pendant drop tensiometry to study interfacial energy changes at liquid-air interfaces .
Table 1: Comparative Properties of Benzonitrile Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
